molecular formula C4H4BrFN2 B3048793 3-Bromo-5-fluoro-1-methyl-1H-pyrazole CAS No. 1820608-53-4

3-Bromo-5-fluoro-1-methyl-1H-pyrazole

Cat. No. B3048793
CAS RN: 1820608-53-4
M. Wt: 178.99
InChI Key: ROKRLZKDXHMQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-1-methyl-1H-pyrazole is a synthetic intermediate . It is a member of the pyrazole family, which is a class of compounds containing a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives involves a direct fluorination reaction with a fluorination gas comprising elemental fluorine (F2), in a reactor resistant to elemental fluorine (F2) and hydrogen fluoride (HF). The starting material is a difluoromethyl-pyrazole compound dissolved in an inert solvent .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole is C4H4BrFN2 . The structure includes a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

3-Bromopyrazole is a useful synthetic intermediate in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator .


Physical And Chemical Properties Analysis

3-Bromo-1-methyl-1H-pyrazole has a molecular weight of 161.00. It is a liquid at room temperature with a boiling point of 204-210 °C/760 mmHg and a density of 1.585 g/mL at 25 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, focusing on six unique fields:

Medicinal Chemistry

3-Bromo-5-fluoro-1-methyl-1H-pyrazole: is a valuable scaffold in medicinal chemistry due to its potential biological activities. Researchers explore its derivatives for developing new pharmaceuticals, particularly as anti-inflammatory, antimicrobial, and anticancer agents. The presence of bromine and fluorine atoms enhances the compound’s ability to interact with biological targets, improving efficacy and selectivity .

Agrochemical Development

In agrochemical research, 3-Bromo-5-fluoro-1-methyl-1H-pyrazole is investigated for its potential as a pesticide or herbicide. Its unique chemical structure allows for the synthesis of compounds that can effectively target specific pests or weeds, reducing the environmental impact compared to traditional chemicals .

Material Science

This compound is also used in material science for the development of advanced materials. Its derivatives can be incorporated into polymers or used as building blocks for creating materials with specific properties, such as enhanced thermal stability or conductivity. These materials have applications in electronics, coatings, and other high-performance materials .

Organic Synthesis

3-Bromo-5-fluoro-1-methyl-1H-pyrazole: serves as an important intermediate in organic synthesis. Its reactivity allows for the introduction of various functional groups, facilitating the synthesis of complex molecules. This makes it a valuable tool for chemists working on the synthesis of new compounds for various applications .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions in the research and application of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole could involve the development of new processes for its synthesis . Additionally, due to its wide range of applications, further studies could explore its potential uses in various fields of science .

properties

IUPAC Name

3-bromo-5-fluoro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2/c1-8-4(6)2-3(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKRLZKDXHMQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286746
Record name 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-1-methyl-1H-pyrazole

CAS RN

1820608-53-4
Record name 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820608-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoro-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 3
3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 6
3-Bromo-5-fluoro-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.